molecular formula C29H42O6 B1238269 Kendomycin CAS No. 59785-91-0

Kendomycin

Cat. No. B1238269
CAS RN: 59785-91-0
M. Wt: 486.6 g/mol
InChI Key: HKLDUJXJTQJSEJ-OLXNOMCWSA-N
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Description

Kendomycin is a small-molecule natural product that has gained significant attention due to reported cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . It is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent .


Synthesis Analysis

The total synthesis of Kendomycin has been accomplished by several groups, with the first total synthesis achieved by Lee and Yuan in 2004 . The synthesis involves building up the macrolide from four main fragments, resulting in a nicely convergent synthesis . The isolated double-bond is produced via a RCM step, completing the macrocycle .


Molecular Structure Analysis

The structure of Kendomycin was elucidated using NMR spectroscopy . The biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .


Chemical Reactions Analysis

Kendomycin induces cellular responses indicative of cation stress comparable to the effects of established iron chelators . Addition of excess iron and copper attenuated kendomycin cytotoxicity in bacteria, yeast, and mammalian cells .


Physical And Chemical Properties Analysis

Kendomycin has a molecular weight of 486.64 g/mol . It appears as a yellow powder and is soluble in DMSO and methanol .

Scientific Research Applications

Antibacterial Mechanism

Kendomycin shows potent antibacterial activity against Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial mechanism appears bacteriostatic, affecting numerous proteins and genes in central metabolic pathways, cell division, and stress response in bacteria. Kendomycin-treated cells display altered septum formation during cell division (Elnakady et al., 2016).

Biosynthesis Pathway

Kendomycin's biosynthesis involves a mixed type I/type III polyketide synthase pathway. This pathway is responsible for the unique macrocyclic scaffold formation in kendomycin, which is unprecedented among ansa compounds. Understanding this pathway is crucial for the potential production of novel derivatives through genetic engineering (Wenzel et al., 2008).

Synthesis and Structural Studies

The synthesis of kendomycin, including its unique macrocyclic structure, has been a subject of extensive research. Various strategies, such as the macroglycosidation approach and Petasis-Ferrier rearrangement, have been developed to synthesize kendomycin and its analogues. These studies contribute to understanding its structural complexity and potential for creating new derivatives with enhanced biological activities (Yuan et al., 2004).

Cytotoxicity and Mode of Action

Kendomycin exhibits strong cytotoxic effects against multiple human tumor cell lines. Its cytotoxic mechanism involves inducing apoptosis in tumor cells and inhibiting proteasome activity. This makes kendomycin a potential candidate for cancer therapy research (Elnakady et al., 2007).

Cation Chelation and Broad-Spectrum Cytotoxicity

Kendomycin’s cytotoxicity against bacteria, fungi, and mammalian cells is attributed to its ability to chelate cations. This property may underlie its broad-spectrum polypharmacology, making it a valuable compound for studying cation stress in various organisms (Tranter et al., 2020).

Safety and Hazards

Kendomycin is considered hazardous . It is toxic if inhaled and causes serious eye irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDUJXJTQJSEJ-OLXNOMCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043890
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183202-73-5
Record name Kendomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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